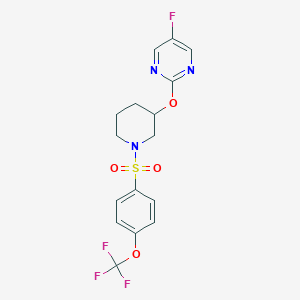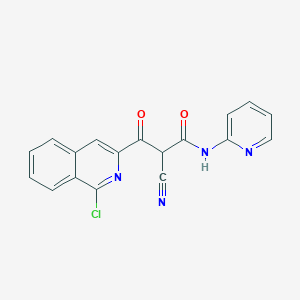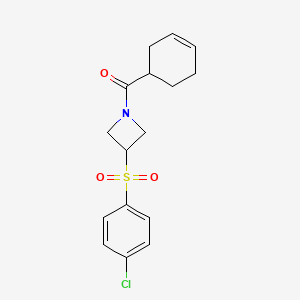
Methyl 6-chloro-2-fluoro-3-formylbenzoate
説明
“Methyl 6-chloro-2-fluoro-3-formylbenzoate” is a chemical compound with the CAS Number: 1002106-09-3 . It has a molecular weight of 216.6 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClFO3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid, semi-solid, liquid, or lump . It should be stored in a dry place at a temperature between 2-8°C .科学的研究の応用
Synthesis and Characterization
Methyl 6-chloro-2-fluoro-3-formylbenzoate and its derivatives are often used in the synthesis of complex organic compounds. For instance, its analogs were utilized in the multi-step synthesis of 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, revealing weak antiovulatory action (Campaigne & Kim, 1983). Moreover, methods involving nucleophilic aromatic substitution and carbonylation using similar compounds resulted in efficient production of related benzoic acid derivatives, suitable for large-scale preparations (Daniewski et al., 2002).
Magnetic Resonance Studies
The compound and its related structures have been subject to proton and fluorine magnetic resonance studies, providing insights into their intramolecular interactions and steric effects, which are crucial for understanding the chemical behavior of fluorinated compounds (Schaefer et al., 1977).
Functionalization and Applications in Imaging
This compound's derivatives are also pivotal in the synthesis of novel potential PET cancer imaging agents, emphasizing their significance in medical diagnostics and research (Wang et al., 2006). The functionalization of related benzaldehydes has led to the discovery of compounds with various forms and tautomers, expanding the scope of chemical diversity and potential applications (Aksjonova et al., 2012).
Radiochemistry and Radiosynthesis
The compound's fluorinated derivatives are instrumental in radiochemistry, such as in the development of radiopharmaceuticals like 6-fluoro-l-DOPA for PET, highlighting its role in advancing diagnostic medicine and treatment monitoring (Wagner et al., 2009).
Herbicide and Drug Discovery
Additionally, this compound serves as an intermediate in the synthesis of herbicides and pharmaceutical compounds, demonstrating its versatility and importance in agriculture and healthcare sectors (Yu, 2002).
Safety and Hazards
“Methyl 6-chloro-2-fluoro-3-formylbenzoate” is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
methyl 6-chloro-2-fluoro-3-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXOIMHDZEQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)


![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)


![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)


![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613043.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2613047.png)


